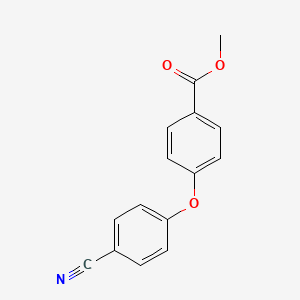

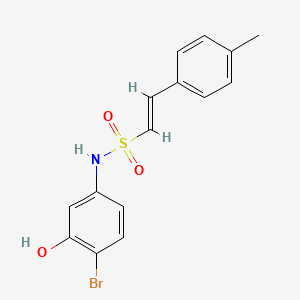

Methyl 4-(4-cyanophenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is synthesized from methyl 4-bromobenzoate and iso-vanilline . Another example is the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods could potentially be adapted for the synthesis of Methyl 4-(4-cyanophenoxy)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which determined the crystal structure of Methyl N-(4-methoxyphenylmethyl)-N'-cyanocarbamimidothioate . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was investigated using single-crystal X-ray diffraction and density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of related benzoate esters includes photochemical reactions, as seen in the photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones , and radical reactions, such as the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent . These studies provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by various spectroscopic methods and its non-linear optical (NLO) properties were investigated . The photochemical properties of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate were also explored, revealing the influence of solvent and water on the photoproducts formed .

Relevant Case Studies

Case studies involving related compounds include the use of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor in cancer research , and the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate as a versatile reagent for the preparation of polyfunctional heterocyclic systems . These examples demonstrate the diverse applications of benzoate esters in medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis in Novel Heterocyclic Systems

Methyl 4-(4-cyanophenoxy)benzoate plays a role in the synthesis of novel heterocyclic systems. For instance, it is used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a new heterocyclic system, through tandem cyclization processes (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Intermediate in Total Synthesis of Bisbibenzyls

It is also an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The synthesis process involves various reaction conditions that affect the yield (Hong-xiang, 2012).

Photophysical Properties

The compound is used in studying the photophysical properties of substances. For example, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, including derivatives with cyanophenoxy groups, have been synthesized to investigate their unique luminescence properties in various solvents (Kim et al., 2021).

Chemosensors for Fluoride Detection

This compound derivatives have been reported as novel anion sensors for fluoride sensing. These sensors exhibit specific color changes and optical shifts upon fluoride addition, which can be useful in chemical and environmental analysis (Ma et al., 2013).

Radical Transfer in Organic Synthesis

This compound is involved in radical transfer reactions in organic synthesis. Cyano(ethoxycarbonothioylthio)methyl benzoate, a related derivative, has been shown to be an effective one-carbon radical equivalent for introducing acyl units in organic reactions (Bagal, de Greef, & Zard, 2006).

Development of Hyperbranched Aromatic Polyamides

This compound derivatives are utilized in the synthesis of hyperbranched aromatic polyamides, which have applications in materials science. These polyamides show unique properties such as solubility in various solvents and have potential applications in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name |

methyl 4-(4-cyanophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLCHDVYMZVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)